molecular formula C12H14N4O B2822615 N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide CAS No. 2128662-12-2

N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide

Cat. No. B2822615
CAS RN: 2128662-12-2
M. Wt: 230.271
InChI Key: WFZXXVFVUYVODC-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide, also known as CCMI, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways in cells. N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cancer cells, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's and Parkinson's disease, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to improve cognitive function and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide in lab experiments is its relatively simple synthesis method and high yield. Additionally, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to have a low toxicity profile, making it a viable compound for in vitro and in vivo studies. However, one limitation of using N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy in certain assays.

Future Directions

There are several future directions for research on N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide and its effects on various signaling pathways in cells. Finally, the development of more efficient synthesis methods and analogs of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide may lead to the discovery of more potent and selective compounds for scientific research.

Synthesis Methods

N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with acrylonitrile to form 1-cyanocyclopentene. This intermediate is then reacted with 6-methyl-4-hydrazinopyridazine-3-carboxylic acid to form N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide. The synthesis of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been optimized to improve yield and purity, making it a viable compound for scientific research.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-6-methylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-6-10(7-14-16-9)11(17)15-12(8-13)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZXXVFVUYVODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide

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